molecular formula C21H32O2 B10860004 Cyclopregnol CAS No. 465-53-2

Cyclopregnol

Cat. No.: B10860004
CAS No.: 465-53-2
M. Wt: 316.5 g/mol
InChI Key: UGIARLNNAPRCPF-HUPPADNKSA-N
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Description

Cyclopregnol (CAS: 465-53-2; molecular formula: C₂₁H₃₂O₂) is a synthetic steroid hormone classified as a progestogen, a class of hormones involved in regulating the menstrual cycle, pregnancy, and embryogenesis. Its Chinese pharmaceutical name is 环孕醇 (Huán Yùn Chún), and it is categorized under 甾体激素类药 (steroid hormones) in clinical applications . Progestogens like this compound bind to progesterone receptors to modulate gene expression, making them critical in hormone replacement therapy, contraception, and managing reproductive disorders.

Structurally, this compound shares the cyclopentane-phenanthrene backbone common to all steroid hormones, but its specific substituents and stereochemistry distinguish it from other steroids.

Properties

CAS No.

465-53-2

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(1S,2R,5S,7S,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone

InChI

InChI=1S/C21H32O2/c1-12(22)15-4-5-16-14-10-18(23)21-11-13(21)6-9-20(21,3)17(14)7-8-19(15,16)2/h13-18,23H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19+,20+,21+/m0/s1

InChI Key

UGIARLNNAPRCPF-HUPPADNKSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@]45[C@@]3(CC[C@H]4C5)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopregnol is synthesized through a series of chemical reactions starting from pregnane derivatives. The key step involves the hydroxylation at the 6β position of the pregnane skeleton. This can be achieved using various reagents and catalysts under controlled conditions. The detailed synthetic route includes:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality and yield, and implementing purification methods suitable for industrial applications. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclopregnol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclopregnol involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. By influencing these pathways, this compound can affect mood, cognition, and behavior. its exact mechanism of action remains incompletely understood .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a comparative analysis can be drawn with other cycloprefixed compounds and steroid hormones based on therapeutic indications, molecular profiles, and chemical properties.

Table 1: Pharmacological and Chemical Comparison

Compound Indication/Class CAS Number Molecular Formula Key Structural Features
Cyclopregnol Progestogen 465-53-2 C₂₁H₃₂O₂ Steroid backbone with hydroxyl groups
Cyclopropane Anesthetic 75-19-4 C₃H₆ Simple cyclic hydrocarbon
Cycloserine Antibacterial 68-41-7 C₃H₆N₂O₂ Cyclic amino acid analog
Cyclothiazide Diuretic 2259-96-3 C₁₄H₁₆ClN₃O₄S₂ Thiazide ring with sulfonamide group
Dexamethasone Corticosteroid (Anti-inflammatory) 50-02-2* C₂₂H₂₉FO₅ Fluorinated glucocorticoid backbone

Key Findings:

Structural Complexity: this compound’s steroid backbone (C₂₁H₃₂O₂) is far more complex than smaller cyclic compounds like Cyclopropane (C₃H₆) or Cycloserine (C₃H₆N₂O₂), which lack the fused-ring system essential for receptor binding .

Therapeutic Scope: Unlike Cyclothiazide (a diuretic targeting renal ion channels) or Cycloserine (an antibacterial inhibiting cell wall synthesis), this compound’s progestogenic activity is specific to reproductive and endocrine systems .

Steroid Subclass Differentiation: Compared to dexamethasone (a glucocorticoid with anti-inflammatory properties), this compound lacks fluorination and the ketone groups critical for glucocorticoid receptor affinity. This distinction underscores the modularity of steroid scaffolds in drug design .

Limitations in Evidence:

  • No direct progestogen analogs (e.g., medroxyprogesterone, norethisterone) are listed, limiting a detailed structure-activity relationship (SAR) analysis.
  • Pharmacodynamic data (e.g., receptor binding affinity, metabolic pathways) are absent in the provided sources.

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